Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-4-16-9(14)11(3)8(13)6-7-12(11)10(15)17-5-2/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMQFJXJOMMXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(=O)CCN1C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485131 | |
| Record name | Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61334-21-2 | |
| Record name | Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00485131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitrone Cycloaddition and Isoxazolidine Intermediate Formation
The synthesis of pyrrolidine derivatives often begins with nitrone cycloaddition, a strategy exemplified in the preparation of ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. In this method, N-benzyl hydroxylamine reacts with acetaldehyde to form a nitrone, which undergoes [3+2] cycloaddition with diethyl maleate. This produces racemic isoxazolidine dicarboxylates in a 3:1 diastereomeric ratio. The major diastereomer is isolated via silica gel chromatography (20–25% ethyl acetate in hexanes), yielding 38% of the desired intermediate.
Reductive Cleavage and Lactam Formation
Zinc-mediated reductive cleavage of the isoxazolidine ring initiates spontaneous lactamization, forming the pyrrolidine core. For analogous compounds, this step achieves crystallinity and high purity without requiring additional activation. The reaction proceeds under mild conditions, typically at room temperature, and avoids harsh acidic or basic environments that could hydrolyze ester groups.
Carbodiimide-Mediated Esterification of 3-Oxopyrrolidine Derivatives
Activation of Carboxylic Acid Intermediates
A scalable route to diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate involves coupling 3-oxopyrrolidine-1,2-dicarboxylic acid with ethanol using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). In a representative procedure, the carboxylic acid is dissolved in anhydrous dichloromethane, and DCC (1.1 equiv) is added to form an active intermediate. After 30 minutes, 4-nitrophenol (1.0 equiv) is introduced to enhance electrophilicity, followed by ethanol (1.5 equiv).
Optimization of Reaction Conditions
Key parameters influencing yield include:
- Solvent choice : Dichloromethane outperforms tetrahydrofuran (THF) due to better solubility of intermediates.
- Catalyst loading : 4-Dimethylaminopyridine (DMAP) at 0.1 equiv accelerates the reaction by stabilizing the acyloxyphosphonium intermediate.
- Temperature : Reactions conducted at 0°C reduce side products like N-acylurea formation.
Purification via flash chromatography (4:1 petrol:ethyl acetate) yields the diethyl ester in 57% yield.
tert-Butyl Protection/Deprotection Strategies
Challenges in Selective Deprotection
Selective removal of tert-butyl groups under acidic conditions (e.g., trifluoroacetic acid) could enable subsequent ethyl esterification. However, competing hydrolysis of both esters is a documented limitation, necessitating precise control of reaction time and temperature.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Strong absorptions at 1740–1736 cm⁻¹ confirm ester carbonyl groups, while lactam C=O stretches appear at 1680–1650 cm⁻¹.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. It can be synthesized from diethyl malonate and 2-methyl-3-oxobutanoic acid through a multi-step process involving cyclization reactions. This compound's ability to undergo oxidation, reduction, and substitution reactions makes it a versatile building block in organic chemistry.
Comparison with Similar Compounds
The compound is often compared to similar structures like diethyl 2-methyl-3-oxopiperidine-1,2-dicarboxylate and diethyl 2-methyl-3-oxopyrrolidine-1,3-dicarboxylate. The differences in ring structure and substituents influence their reactivity and application potential.
Biological Applications
Potential Biological Activity
Research indicates that this compound exhibits potential biological activities, particularly in anticancer and anti-inflammatory contexts.
Anticancer Activity
Recent studies have explored the anticancer properties of derivatives of this compound. For instance, derivatives demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. A comparative analysis showed varying levels of cell viability reduction among different derivatives:
| Compound | Cell Line | Viability (%) | Comparison to Control |
|---|---|---|---|
| Derivative A | A549 | 66% | Significant reduction |
| Derivative B | HSAEC1-KT | 85% | No significant impact |
These findings suggest that structural modifications can enhance the anticancer activity of pyrrolidine derivatives.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vivo studies revealed that certain derivatives significantly inhibited paw edema in animal models and reduced inflammatory markers such as COX-2 and IL-1β:
| Compound | Inhibition of Paw Edema (%) | COX-2 Expression Reduction (%) |
|---|---|---|
| Compound A | 51.81 | 82.5 |
| Compound B | 45.00 | 70.3 |
These results indicate the potential for developing anti-inflammatory agents based on this compound's structure.
Medicinal Chemistry
Pharmaceutical Intermediate
this compound is being explored as a pharmaceutical intermediate for synthesizing various drugs. Its ability to interact with biological targets makes it a candidate for further development in medicinal chemistry.
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties enable the development of tailored compounds for specific applications in various industries.
Case Studies
Several case studies highlight the therapeutic applications of this compound:
- Anticancer Study : Research evaluated various derivatives against A549 cells, revealing that structural modifications could enhance cytotoxicity while minimizing toxicity to non-cancerous cells.
- Anti-inflammatory Investigation : Studies demonstrated significant reductions in paw edema and inflammatory markers in animal models treated with specific derivatives.
Mechanism of Action
The mechanism of action of diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, which can modify its structure and activity. The pyrrolidine ring provides a rigid framework that can influence its binding to biological targets, potentially affecting enzyme activity or receptor interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The following compounds share structural similarities with the target molecule, differing primarily in substituents and ring systems:
a. Pyrrolidine Dicarboxylates
5-Ethyl 2-methyl 3,3-dicyano-2-(2-methoxy-2-oxoethyl)-4-(p-tolyl)pyrrolidine-2,5-dicarboxylate (3c) Substituents: Ethyl and methyl esters, dicyano groups, p-tolyl group. Key Differences: The dicyano and p-tolyl groups enhance steric bulk and electron-withdrawing effects compared to the target compound .
5-Ethyl 2-methyl 3-carbamoyl-3-cyano-2-(2-methoxy-2-oxoethyl)-4-(p-tolyl)pyrrolidine-2,5-dicarboxylate Substituents: Carbamoyl and cyano groups introduce hydrogen-bonding capabilities, altering solubility and reactivity .
b. Tetrahydroimidazo[1,2-a]pyridine Dicarboxylates
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Substituents: Nitrophenyl, phenethyl, and cyano groups fused to a bicyclic system. Key Differences: The fused imidazo-pyridine ring increases aromaticity and rigidity compared to the monocyclic pyrrolidine core of the target compound .
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Substituents: Bromophenyl and benzyl groups contribute to higher molecular weight and halogen-based reactivity .
Physical and Chemical Properties
*Note: Data for the target compound is inferred from structural analogs.
Key Trends:
- Melting Points : Bulky or electron-withdrawing groups (e.g., nitrophenyl in 1l, bromophenyl in 2c) increase melting points due to enhanced intermolecular interactions .
- Molecular Weight : Tetrahydroimidazo-pyridine derivatives (1l, 2c) have higher molecular weights (~550 g/mol) compared to pyrrolidine analogs (~285–450 g/mol) .
Spectroscopic Data Comparison
- NMR Spectroscopy: The target compound’s 1H NMR would show signals for methyl (δ ~1.2–1.5 ppm), ethoxy (δ ~4.1–4.3 ppm), and ketone-adjacent protons (δ ~3.0–3.5 ppm). In contrast, compounds like 1l exhibit downfield shifts for nitrophenyl protons (δ ~7.5–8.5 ppm) , while dicyano-substituted pyrrolidines (3c) show carbon shifts near δ ~115 ppm for CN groups .
- IR Spectroscopy: The ketone in the target compound would show a strong C=O stretch at ~1700 cm⁻¹. Analogs with nitrophenyl (1l) or cyano groups (3c) exhibit additional peaks at ~2200 cm⁻¹ (C≡N) or ~1520 cm⁻¹ (NO₂) .
Biological Activity
Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a five-membered pyrrolidine ring with two ester groups and a ketone functional group. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's ester and ketone groups facilitate participation in chemical reactions that can modify its structure and activity. The rigid pyrrolidine framework may enhance binding to biological targets, potentially affecting enzyme activity or receptor interactions.
Anticancer Activity
Recent studies have explored the anticancer properties of derivatives related to this compound. For example, a series of 5-oxopyrrolidine derivatives demonstrated structure-dependent anticancer activity against A549 human lung adenocarcinoma cells. In these studies, compounds exhibited varying levels of cytotoxicity, with some reducing cell viability significantly compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | Viability (%) | Comparison to Control |
|---|---|---|---|
| 5-Oxopyrrolidine Derivative A | A549 | 66% | Significant reduction |
| 5-Oxopyrrolidine Derivative B | HSAEC1-KT | 85% | No significant impact |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been investigated for anti-inflammatory properties. Compounds derived from this structure have shown the ability to inhibit the development of paw edema in animal models. Notably, certain derivatives significantly reduced inflammatory markers such as COX-2 and IL-1β .
Table 2: Anti-inflammatory Effects of Pyrrolidine Derivatives
| Compound | Inhibition of Paw Edema (%) | COX-2 Expression Reduction (%) |
|---|---|---|
| Compound A | 51.81 | 82.5 |
| Compound B | 45.00 | 70.3 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Anticancer Activity : A study evaluated the effects of various derivatives on A549 cells, revealing that modifications in the chemical structure could enhance cytotoxicity against cancer cells while maintaining lower toxicity in non-cancerous cells .
- Research on Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects in vivo, demonstrating that certain derivatives significantly reduced paw edema and inflammatory markers in animal models .
Q & A
Q. What synthetic methodologies are recommended for preparing Diethyl 2-methyl-3-oxopyrrolidine-1,2-dicarboxylate and related pyrrolidine derivatives?
Answer: A one-pot, two-step synthesis is commonly employed for pyrrolidine derivatives. Key steps include:
- Reagent Selection : Use dialkyl acetylenedicarboxylates as electron-deficient dienophiles in cycloaddition reactions (e.g., with substituted indoles or imidazoles). Triphenylphosphine may act as a catalyst in nucleophilic additions .
- Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) improves yields.
- Yield Optimization : Adjust stoichiometry (1:1:1 molar ratios for reactants) and temperature (60–80°C for cyclization).
Q. How should spectroscopic data (NMR, IR, MS) be interpreted to confirm the structure of this compound?
Answer:
- 1H NMR : Focus on diagnostic signals:
- Ester groups : δ 1.2–1.4 ppm (triplet, CH3 of ethyl), δ 4.1–4.3 ppm (quartet, CH2 of ethyl).
- Pyrrolidine ring protons : δ 2.5–3.5 ppm (multiplet, CH2/CH groups).
- Oxo group : Adjacent protons deshielded to δ 3.8–4.0 ppm .
- 13C NMR : Confirm carbonyl carbons (δ 165–175 ppm for esters, δ 200–210 ppm for ketones).
- IR : Look for C=O stretches (~1700–1750 cm⁻¹) and C-O ester vibrations (~1250 cm⁻¹) .
- HRMS : Match observed [M+H]+ or [M+Na]+ ions to theoretical values (e.g., ±0.005 Da tolerance) .
Advanced Research Questions
Q. How can conformational analysis of the pyrrolidine ring be performed using Cremer-Pople parameters?
Answer:
- Coordinate Calculation : Use crystallographic data to define the mean plane of the pyrrolidine ring. Compute puckering amplitude () and phase angle () via Cremer-Pople equations .
- Software Tools : Implement algorithms in MATLAB or Python to automate calculations from atomic coordinates.
- Case Study : For a planar ring, ; puckered conformers show Å. Phase angles distinguish envelope ( or ) or twist () conformations .
Q. What strategies optimize crystallographic refinement for this compound using SHELX software?
Answer:
Q. How can reaction mechanisms involving this compound be elucidated computationally?
Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., cycloadditions). Compare activation energies () for competing pathways.
- Isotopic Labeling : Track C or N isotopes in intermediates via NMR to validate mechanistic steps .
Key Notes for Methodological Rigor
- Avoid Commercial Sources : Prioritize peer-reviewed journals (e.g., Organic & Biomolecular Chemistry) over vendor databases.
- Data Reproducibility : Report full experimental conditions (solvent, temperature, catalyst loading) to enable replication.
- Software Citations : Cite SHELX , ORTEP , and Cremer-Pople methodologies explicitly in publications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
